molecular formula C6H7ClN2O B3032146 4-Aminonicotinaldehyde dihydrochloride CAS No. 1159822-25-9

4-Aminonicotinaldehyde dihydrochloride

Cat. No.: B3032146
CAS No.: 1159822-25-9
M. Wt: 158.58
InChI Key: VEGUUADEONNNQH-UHFFFAOYSA-N
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Description

4-Aminonicotinaldehyde dihydrochloride is a chemical compound that belongs to the class of aminonicotinaldehydes. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminonicotinaldehyde dihydrochloride typically involves the reaction of 4-aminonicotinaldehyde with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include the use of advanced synthesis techniques and purification processes to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Aminonicotinaldehyde dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of this compound .

Scientific Research Applications

4-Aminonicotinaldehyde dihydrochloride is used in various scientific research applications, including:

    Medicinal Chemistry: It is used in the development of therapeutic agents due to its potential biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: It is utilized in the formulation of pharmaceutical products and drug discovery.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminonicotinaldehyde dihydrochloride include:

  • 4-Aminonicotinaldehyde
  • 4-Aminoquinolines such as chloroquine and amodiaquine

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its solubility in water and ethanol, along with its potential biological activity, distinguishes it from other similar compounds.

Properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBDQWKNONIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679362
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927891-97-2
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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